molecular formula C11H15NO2 B010272 (R)-salsoline CAS No. 101467-40-7

(R)-salsoline

Cat. No.: B010272
CAS No.: 101467-40-7
M. Wt: 193.24 g/mol
InChI Key: YTPRLBGPGZHUPD-SSDOTTSWSA-N
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Description

(R)-salsoline is a natural compound that belongs to the family of alkaloids. It is extracted from the plant Ruta graveolens, commonly known as rue. This plant has been used in traditional medicine for centuries, and it is known for its anti-inflammatory, analgesic, and antispasmodic properties. This compound is a promising compound with potential applications in the field of drug discovery and development.

Scientific Research Applications

  • Neurotoxicity and Parkinson's Disease:

    • (R)-Salsoline and its derivatives are potential candidates for dopaminergic neurotoxins (Maruyama et al., 1992).
    • N-Methyl-(R)-salsolinol induced parkinsonism in rats and demonstrated selective neurotoxicity to dopamine neurons in the substantia nigra (Naoi et al., 1996).
    • N-Methyl(R)salsolinol is an endogenous dopaminergic neurotoxin, closely involved in the pathogenesis of Parkinson's disease and synthesized from dopamine and acetaldehyde in humans (Maruyama et al., 2005).
  • Impact on Dopamine Biosynthesis:

    • It alters the regulation of DOPA biosynthesis in the brain by depleting the allosteric effect of the endogenous biopterin (Minami et al., 1992).
  • Behavioral Effects:

    • R-Salsolinol injection inhibits copulatory behavior in male rats, suggesting it acts as a copulatory behavior inhibiting factor (Terada et al., 2010).
    • Salsolinol may contribute to alcohol abuse by activating dopamine neurons and 5-HT3 receptors in the posterior ventral tegmental area of rats (Rodd et al., 2008).
  • Apoptosis in Neuroblastoma Cells:

    • N-Methyl(R)salsolinol induces apoptosis in dopaminergic neuroblastoma SH-SY5Y cells, suggesting a key role of mitochondria in its induction and prevention (Maruyama et al., 2001).
  • Presence in Human Fluids and Tissues:

    • It is a dopamine-derived alkaloid found in human fluids and tissues, with varying levels in conditions like Parkinson's, Huntington's, and alcoholism (Dostert et al., 2005).
  • Medicinal Use in Traditional Chinese Medicine:

    • This compound was isolated from Salsola collina, a traditional Chinese medicine used for treating hypertension (Xiang et al., 2007).

Properties

IUPAC Name

(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRLBGPGZHUPD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876517
Record name Salsoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101467-40-7, 89-31-6
Record name Salsoline, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101467407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salsoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALSOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q83ETU10C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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